N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route starts with the preparation of the benzodioxine core, followed by the attachment of the trimethoxyphenyl group through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the coupling reactions and the purification of intermediates through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways. It can inhibit enzymes such as tubulin and heat shock protein 90, leading to disruption of cellular functions. The trimethoxyphenyl group plays a crucial role in binding to these targets, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: Known for its potent anticancer activity.
Colchicine: Used as an anti-gout agent and inhibits tubulin polymerization.
Podophyllotoxin: Applied for the treatment of external genital warts.
Uniqueness
N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of the trimethoxyphenyl group and the benzodioxine ring, which confer distinct chemical properties and biological activities not found in other similar compounds.
Properties
Molecular Formula |
C17H19NO7S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C17H19NO7S/c1-21-15-8-11(9-16(22-2)17(15)23-3)18-26(19,20)12-4-5-13-14(10-12)25-7-6-24-13/h4-5,8-10,18H,6-7H2,1-3H3 |
InChI Key |
DMUWUIDLLMNFPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
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